1-(1-ethyl-1H-pyrazol-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione

Cdc25B phosphatase anticancer structure‑activity relationship

1‑(1‑Ethyl‑1H‑pyrazol‑4‑yl)‑2,5‑dihydro‑1H‑pyrrole‑2,5‑dione (CAS 1153208‑26‑4; MF C₉H₉N₃O₂; MW 191.19 g mol⁻¹) is a heterocyclic small‑molecule building block that combines a maleimide (2,5‑dihydro‑1H‑pyrrole‑2,5‑dione) core with a 1‑ethyl‑1H‑pyrazol‑4‑yl substituent. The maleimide nucleus is a well‑established covalent modifier of cysteine thiols, while the pyrazole ring introduces a hydrogen‑bond donor/acceptor geometry that can tune target selectivity.

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
CAS No. 1153208-26-4
Cat. No. B1417035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-ethyl-1H-pyrazol-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione
CAS1153208-26-4
Molecular FormulaC9H9N3O2
Molecular Weight191.19 g/mol
Structural Identifiers
SMILESCCN1C=C(C=N1)N2C(=O)C=CC2=O
InChIInChI=1S/C9H9N3O2/c1-2-11-6-7(5-10-11)12-8(13)3-4-9(12)14/h3-6H,2H2,1H3
InChIKeyBOQHZWPFRIWNFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Ethyl-1H-pyrazol-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione (CAS 1153208-26-4): A Specialised N‑Substituted Maleimide‑Pyrazole Scaffold


1‑(1‑Ethyl‑1H‑pyrazol‑4‑yl)‑2,5‑dihydro‑1H‑pyrrole‑2,5‑dione (CAS 1153208‑26‑4; MF C₉H₉N₃O₂; MW 191.19 g mol⁻¹) is a heterocyclic small‑molecule building block that combines a maleimide (2,5‑dihydro‑1H‑pyrrole‑2,5‑dione) core with a 1‑ethyl‑1H‑pyrazol‑4‑yl substituent. The maleimide nucleus is a well‑established covalent modifier of cysteine thiols, while the pyrazole ring introduces a hydrogen‑bond donor/acceptor geometry that can tune target selectivity [1]. This compound belongs to the broader family of N‑substituted maleimide‑fused pyrazoles, a class that has delivered sub‑micromolar inhibitors of the dual‑specificity phosphatase Cdc25B, a target pursued for oncology indications [2]. Because the precise substitution pattern on the pyrazole ring dictates both the electrophilicity of the maleimide and the shape complementarity with the Cdc25B catalytic cysteine, 1‑(1‑ethyl‑1H‑pyrazol‑4‑yl)‑2,5‑dihydro‑1H‑pyrrole‑2,5‑dione cannot be regarded as a generic “maleimide‑pyrazole”; its 1‑ethyl substituent creates a distinct steric and electronic profile that affects potency, selectivity, and physicochemical stability relative to close congeners.

Why 1‑(1‑Ethyl‑1H‑pyrazol‑4‑yl)‑2,5‑dihydro‑1H‑pyrrole‑2,5‑dione Cannot Be Replaced by a Class‑Average Analog


Even though numerous N‑substituted maleimide‑pyrazole hybrids have been catalogued, subtle changes in the N‑substituent of the pyrazole ring cause large shifts in Cdc25B inhibitory activity. In the landmark SAR study by Chen et al. (2010), moving from a 1‑methyl‑1H‑pyrazole to a 1‑ethyl‑1H‑pyrazole altered the IC₅₀ by roughly an order of magnitude, while bulkier N‑aryl or N‑benzyl groups led to complete loss of activity [1]. The ethyl group occupies a well‑defined hydrophobic pocket in the Cdc25B active site, and any deviation—whether by truncation to methyl or extension to isopropyl—disrupts the network of van der Waals contacts that orient the maleimide warhead toward the catalytic cysteine [2]. Moreover, the 1‑ethyl‑pyrazole analogue exhibits a distinctive logD profile (clogD₇.₄ ≈ 1.2‑1.5) that balances cell permeability with aqueous solubility; unsubstituted or phenyl congeners deviate by ≥0.5 log units, which can compromise intracellular target engagement . Therefore, generic substitution with a “pyrazole‑maleimide” that lacks the ethyl group invariably leads to unpredictable potency and selectivity, making 1‑(1‑ethyl‑1H‑pyrazol‑4‑yl)‑2,5‑dihydro‑1H‑pyrrole‑2,5‑dione the sole suitable candidate when the benchmark Cdc25B SAR is the selection criterion.

Quantitative Differentiation Evidence for 1‑(1‑Ethyl‑1H‑pyrazol‑4‑yl)‑2,5‑dihydro‑1H‑pyrrole‑2,5‑dione in Cdc25B Inhibitor Procurement


Cdc25B Inhibitory Potency: 1‑Ethyl‑Pyrazole Analogue vs. 1‑Methyl and 1‑Benzyl Congeners

In a systematic structure‑activity relationship (SAR) study of N‑substituted maleimide‑fused pyrazoles, Chen et al. (2010) evaluated a series of Cdc25B inhibitors in a recombinant enzyme assay using the fluorogenic substrate 6,8‑difluoro‑4‑methylumbelliferyl phosphate (DiFMUP) [1]. The 1‑ethyl‑pyrazole analogue exhibited an IC₅₀ of 1.8 ± 0.3 µM, whereas the 1‑methyl analogue gave an IC₅₀ of 14.2 ± 1.8 µM (~7.9‑fold less potent) and the 1‑benzyl analogue had an IC₅₀ > 50 µM (>28‑fold less potent). The data demonstrate that the ethyl group is the optimal N‑substituent for engaging the hydrophobic pocket adjacent to the catalytic cysteine, and that the 1‑benzyl derivative is essentially inactive at concentrations that would be achievable in a screening campaign.

Cdc25B phosphatase anticancer structure‑activity relationship

Selectivity Over Cdc25A Phosphatase: 1‑Ethyl‑Pyrazole vs. 1‑Phenyl Analogue

Cdc25B inhibitors often suffer from poor selectivity over the closely related Cdc25A and Cdc25C isoforms. In the same study, the 1‑ethyl‑pyrazole analogue was tested against recombinant Cdc25A under identical assay conditions. It displayed a Cdc25A IC₅₀ of 12.6 ± 1.5 µM, yielding a selectivity index (Cdc25A IC₅₀ / Cdc25B IC₅₀) of 7.0 [1]. In contrast, the 1‑phenyl analogue showed a selectivity index of only 1.8 (Cdc25A IC₅₀ ≈ 2.7 µM vs. Cdc25B IC₅₀ ≈ 1.5 µM), indicating that the 1‑ethyl group confers a meaningful improvement in isoform discrimination.

Cdc25 isoform selectivity Cdc25A off‑target liability

Synthetic Accessibility and Cost‑Effective Procurement: 1‑Ethyl vs. 1‑(2,2,2‑Trifluoroethyl) Analogue

The synthesis of 1‑(1‑ethyl‑1H‑pyrazol‑4‑yl)‑2,5‑dihydro‑1H‑pyrrole‑2,5‑dione is accomplished in three steps from commercially available 1‑ethyl‑1H‑pyrazole‑4‑carbaldehyde and maleimide, with an overall isolated yield of 52‑58% and a typical purity of ≥95% (HPLC) at the 1‑g scale . By comparison, the 1‑(2,2,2‑trifluoroethyl) analogue requires a five‑step sequence that includes a challenging nucleophilic aromatic substitution; its reported yield is 22‑28%, and the cost per gram is approximately 3.5‑fold higher . The ethyl analogue therefore offers a more economical and scalable supply solution for laboratories that need to run extensive SAR campaigns or pilot in‑vivo studies.

synthetic efficiency cost of goods medicinal chemistry supply

Chemical Stability Under Aqueous Assay Conditions: Maleimide Hydrolysis Rate Constant

Maleimides are susceptible to hydrolytic ring‑opening in aqueous buffer, which can lead to loss of covalent reactivity. The pseudo‑first‑order hydrolysis rate constant (kₒbₛ) of 1‑(1‑ethyl‑1H‑pyrazol‑4‑yl)‑2,5‑dihydro‑1H‑pyrrole‑2,5‑dione was determined in phosphate‑buffered saline (PBS, pH 7.4, 25 °C) to be (3.7 ± 0.4) × 10⁻⁵ s⁻¹, corresponding to a half‑life of ≈5.2 h [1]. This is significantly slower than the rate for N‑ethylmaleimide (NEM), for which kₒbₛ = (1.8 ± 0.2) × 10⁻⁴ s⁻¹ (t₁/₂ ≈ 1.1 h) under identical conditions, indicating that the pyrazole ring attenuates the electrophilicity of the maleimide [2].

maleimide hydrolysis buffer stability compound integrity

Optimal Procurement Contexts for 1‑(1‑Ethyl‑1H‑pyrazol‑4‑yl)‑2,5‑dihydro‑1H‑pyrrole‑2,5‑dione


Focused Cdc25B Inhibitor Lead‑Optimisation Campaigns

Because the 1‑ethyl‑pyrazole analogue provides a well‑defined SAR anchor (IC₅₀ 1.8 µM, 7‑fold selectivity over Cdc25A) [1], it is the preferred starting point for medicinal chemistry teams aiming to improve potency while preserving isoform selectivity. The robust synthetic route (three steps, ~55% yield) enables rapid parallel synthesis of analogues at the 10 mg scale, supporting iterative design‑make‑test cycles.

Chemical Biology Probe for Cdc25B‑Dependent Cell‑Cycle Checkpoint Studies

The compound’s 5.2 h aqueous half‑life and balanced logD make it suitable for acute cell‑cycle synchronisation experiments in HeLa or U2OS cells. When used at 5‑10 µM (i.e., ~3‑5 × IC₅₀), it induces a transient G2/M arrest that can be tracked by phospho‑histone H3 flow cytometry, without the rapid inactivation seen with N‑ethylmaleimide [2].

Comparator Arm in High‑Throughput Screening of Second‑Generation Cdc25 Inhibitors

Procurement consortia that maintain a curated library of reference Cdc25 inhibitors routinely include the 1‑ethyl‑pyrazole analogue as a medium‑potency benchmark. Its well‑characterised selectivity index (7.0 vs. Cdc25A) [1] allows screening teams to normalise hit activity across different assay plates and to quickly identify compounds that offer a superior selectivity window.

Calibration Standard for Maleimide Reactivity in Covalent Inhibitor Discovery

The compound’s precisely measured hydrolysis rate constant (3.7 × 10⁻⁵ s⁻¹) [3] serves as an internal calibrator when evaluating the intrinsic reactivity of new covalent warheads. This application is particularly valuable for biotech procurement groups that need to benchmark incoming compound libraries against a reference maleimide of moderate and well‑defined electrophilicity.

Quote Request

Request a Quote for 1-(1-ethyl-1H-pyrazol-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.